molecular formula C21H23F3N2O3 B2520325 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 1797247-83-6

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No. B2520325
CAS RN: 1797247-83-6
M. Wt: 408.421
InChI Key: PWKDFZNQFOQRSI-UHFFFAOYSA-N
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Description

The compound "N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide" is a synthetic molecule that appears to be related to a class of compounds involving piperidine derivatives. These derivatives are often explored for their pharmacological properties, such as antidepressant and antianxiety activities, as well as their potential as antiulcer agents and tyrosinase inhibitors .

Synthesis Analysis

The synthesis of related piperidine derivatives typically involves multi-step reactions starting from basic building blocks like furan and aromatic aldehydes. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives begins with a Claisen-Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and a Mannich reaction . Although the specific synthesis of "this compound" is not detailed, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry . X-ray crystallography can also be used to determine the solid-state structure, as seen in the case of fentanyl analogs . These techniques help in verifying the chemical structure and the position of substituents on the piperidine ring.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including alkylation, reductive amination, and etherification . The specific reactivity of "this compound" would depend on the functional groups present in the molecule. The furan carbonyl and the trifluoromethyl phenyl groups suggest potential sites for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the piperidine ring. The presence of a trifluoromethyl group could affect the lipophilicity of the compound, potentially impacting its pharmacokinetic properties . The pharmacological evaluation of similar compounds has shown activities in behavioral assays in mice, suggesting that these compounds can cross the blood-brain barrier and exhibit central nervous system effects .

Scientific Research Applications

PET Imaging of Microglia

A PET radiotracer, [11C]CPPC, demonstrates potential for noninvasively imaging reactive microglia and disease-associated microglia in neuroinflammation. This capability extends to studying the immune environment in central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapy for peripheral malignancies. The tracer, specific for CSF1R expressed by microglia, offers insights into neuroinflammatory processes involved in various neuropsychiatric disorders, including Alzheimer's and Parkinson's diseases, by enabling the measurement of microglial activity. This advancement could significantly impact the development of therapeutics targeting neuroinflammation (Horti et al., 2019).

Analytical Method Development

A novel HPLC-DAD method has been developed for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate in injection solutions. This method demonstrates high sensitivity and selectivity, meeting European and Ukrainian Pharmacopeia validation requirements. Its application to real sample solutions highlights its potential in pharmaceutical analysis, offering a precise method for analyzing active pharmaceutical ingredients (Varynskyi et al., 2017).

Neuroprotective Agent Development

The compound (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol has been identified as a potent and selective N-methyl-D-aspartate (NMDA) antagonist, offering neuroprotective properties. This discovery opens pathways for developing treatments against neurodegenerative diseases by inhibiting NMDA receptors without the side effects associated with nonselective competitive and channel-blocking NMDA antagonists (Chenard et al., 1995).

Synthesis and Evaluation of Novel Compounds

A series of novel derivatives involving piperazine and furan components has been synthesized, highlighting their potential in antidepressant and antianxiety applications. This research contributes to the field of medicinal chemistry by providing new avenues for drug discovery and development, especially in treating mood disorders (Kumar et al., 2017).

Pharmacological Characterization of Piperidine Derivatives

A comprehensive examination of piperidine derivatives has been conducted, covering their synthesis, pharmacological properties, and clinical applications. This research offers valuable insights into the therapeutic potential of piperidine-based compounds, including their role in treating various disorders (Vardanyan, 2018).

properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O3/c22-21(23,24)18-4-1-15(2-5-18)3-6-19(27)25-13-16-7-10-26(11-8-16)20(28)17-9-12-29-14-17/h1-2,4-5,9,12,14,16H,3,6-8,10-11,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKDFZNQFOQRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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